1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position. The ethanone moiety is linked to the azepane nitrogen and a 2-methoxyphenyl group, forming a ketone bridge (Fig. 1). This structure combines aromatic (chlorophenyl, methoxyphenyl) and aliphatic (azepane) components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-20-8-3-2-6-17(20)14-21(24)23-13-5-4-7-18(15-23)16-9-11-19(22)12-10-16/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBKYCGHAVHPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes:
- An azepane ring .
- A 4-chlorophenyl group .
- An ethanone moiety .
- A 2-methoxyphenyl substituent .
This configuration may influence its interaction with biological targets, potentially leading to various pharmacological effects.
Biological Activity Overview
Research indicates that 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone exhibits several biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Potential neuroprotective activity
Antimicrobial Activity
Studies have shown that related compounds with similar structures display varying degrees of antimicrobial activity. For instance, derivatives containing the azepane structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological effects of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Its structure may allow it to bind to receptors involved in signal transduction pathways, influencing cellular responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of structurally related compounds highlighted significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction, as evidenced by increased expression of p53 and activation of caspase pathways .
Comparative Analysis with Similar Compounds
Comparative studies suggest that while 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone shares structural similarities with other azepane derivatives, its unique substitution pattern may confer distinct biological activities. For instance, modifications in the phenyl ring can significantly alter the compound's potency against cancer cells .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone exhibit antidepressant effects. Studies have shown that azepane derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression and anxiety disorders .
2. Antitumor Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. This application is particularly promising in the context of breast and prostate cancers .
3. Analgesic Effects
There is emerging evidence supporting the analgesic properties of azepane derivatives. The compound may modulate pain pathways in the central nervous system, providing a basis for its use in pain management therapies .
Case Studies
Case Study 1: Antidepressant Screening
A study evaluated the antidepressant effects of various azepane derivatives, including 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone. The results demonstrated significant improvement in behavioral models of depression in rodents, correlating with increased serotonin levels in the brain .
Case Study 2: Antitumor Activity
In vitro studies conducted on breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, indicating potential for further development as an anticancer agent .
Comparison with Similar Compounds
Key structural features :
- Azepane core : A seven-membered ring that enhances conformational flexibility compared to smaller heterocycles.
- 2-Methoxyphenyl group : Provides electron-donating methoxy substituents, influencing solubility and π-π stacking.
Comparison with Similar Compounds
Structural Analogues with Azepane and Ethanone Moieties
Key Observations :
- The triazole-linked derivatives (e.g., 2dah, 2dak) exhibit higher molecular weights due to the triazole ring but retain similar azepane-ethanone backbones. These modifications enhance structural diversity but may reduce metabolic stability compared to the target compound.
Halogen-Substituted Ethanone Derivatives
Key Observations :
- The 4-chlorophenyl group is prevalent in bioactive compounds, such as antiplasmodial agents (pIC50 > 7.5) and synthetic cannabinoids (e.g., JWH-206) .
- Thioether and triazole linkages (e.g., in 2-((4-chlorophenyl)thio)- derivatives) enhance electronic effects but may alter target specificity compared to the target compound’s ketone bridge.
Methoxyphenyl-Containing Analogues
Key Observations :
- Methoxy groups at the 2-position (as in RCS-8 and the target compound) are associated with enhanced lipophilicity and receptor binding in cannabinoid analogs .
- Natural derivatives like 1-(4-hydroxy-3-methoxyphenyl)ethanone demonstrate the bioavailability of methoxyphenyl-ethanone motifs in plant metabolites .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Azepane formation | THF, 0°C, 12 hrs | 65 | 90 |
| Ethanone coupling | DMF, 80°C, Pd(OAc)₂ catalyst | 75 | 85 |
| Final crystallization | EtOH/H₂O (3:1), -20°C | 80 | 98 |
Q. Table 2. Pharmacokinetic Predictions
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | SwissADME |
| BBB permeability | 0.45 | pkCSM |
| CYP3A4 inhibition | Moderate | ADMET Lab 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
